molecular formula C15H18N4O B14869991 5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine

5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine

Cat. No.: B14869991
M. Wt: 270.33 g/mol
InChI Key: HRWSKPQQYJHKFY-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with benzyloxy and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through condensation reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions using benzyl alcohol and a suitable leaving group.

    Attachment of the Piperazinyl Group: The piperazinyl group is usually introduced through nucleophilic substitution reactions involving piperazine and a halogenated pyrimidine derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and piperazinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-2-(piperazin-1-yl)pyrimidine: A similar compound with the piperazinyl group at the 2-position instead of the 4-position.

    Imidazo[1,2-a]pyrimidine: A related heterocyclic compound with a fused imidazole and pyrimidine ring system.

Uniqueness

5-(Benzyloxy)-4-(piperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

5-phenylmethoxy-4-piperazin-1-ylpyrimidine

InChI

InChI=1S/C15H18N4O/c1-2-4-13(5-3-1)11-20-14-10-17-12-18-15(14)19-8-6-16-7-9-19/h1-5,10,12,16H,6-9,11H2

InChI Key

HRWSKPQQYJHKFY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2OCC3=CC=CC=C3

Origin of Product

United States

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